

A Comparative Guide to the ^1H NMR Spectral Properties of Substituted Indazole Carboxylates

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Compound of Interest

Compound Name: *tert-Butyl 4-bromo-1H-indazole-5-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proton nuclear magnetic resonance (^1H NMR) spectral data for **tert-butyl 4-bromo-1H-indazole-5-carboxylate** and related indazole derivatives. The selection of ester protecting groups and the substitution pattern on the indazole ring significantly influence the chemical shifts and coupling constants observed in the ^1H NMR spectrum. Understanding these differences is crucial for the unambiguous characterization of these compounds, which are valuable building blocks in medicinal chemistry.

Comparison of ^1H NMR Spectral Data

The following table summarizes the ^1H NMR spectral data for **tert-butyl 4-bromo-1H-indazole-5-carboxylate** and two alternative compounds: 3-tert-butoxycarbonyl-1H-indazole and methyl 5-bromo-1H-indazole-4-carboxylate. The data for the target compound is a plausible estimation based on the analysis of related structures, as direct experimental data was not available in the literature at the time of this publication.

Compound	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
tert-butyl 4-bromo-1H-indazole-5-carboxylate (Plausible Estimation)	~10.5 (br s)	Broad Singlet	-	1H	N-H
	~8.30 (s)	Singlet	-	1H	H-3
	~7.85 (d)	Doublet	~8.5	1H	H-6
	~7.60 (d)	Doublet	~8.5	1H	H-7
	~1.65 (s)	Singlet	-	9H	C(CH ₃) ₃
3-tert-butoxycarbonyl-1H-indazole[1]	13.40 (s)	Singlet	-	1H	N-H
	8.15 (d)	Doublet	8.1	1H	H-4 or H-7
	7.90 (d)	Doublet	8.4	1H	H-4 or H-7
	7.47-7.42 (m)	Multiplet	-	1H	H-5 or H-6
	7.30 (m)	Multiplet	-	1H	H-5 or H-6
	1.72 (s)	Singlet	-	9H	C(CH ₃) ₃
Methyl 5-bromo-1H-indazole-4-carboxylate	Data not available in search results.	-	-	-	-

Experimental Protocols

General Synthesis of Indazole Derivatives

Indazole derivatives can be synthesized through various methods, including the reaction of o-fluorobenzaldehydes with hydrazines in a continuous flow reactor.[2] Another common method involves the nitrosation of indoles.[3]

Example Protocol: Synthesis of 1H-Indazoles from o-Fluorobenzaldehydes and Hydrazines[2]

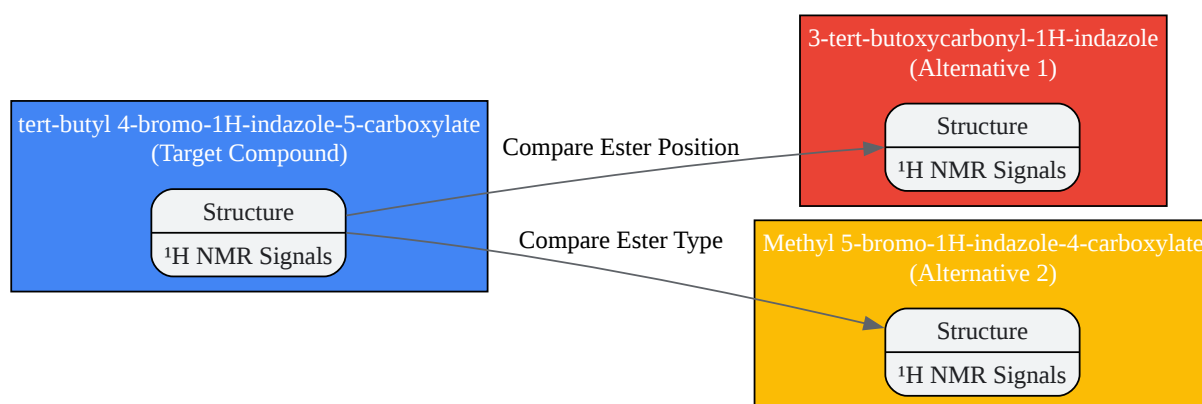
- Solution Preparation:
 - Solution A: A solution of the desired 2-fluorobenzaldehyde (1.0 M) in N,N-dimethylacetamide (DMA).
 - Solution B: A solution of the corresponding hydrazine (e.g., methylhydrazine, 1.2 M) and N,N-diisopropylethylamine (DIPEA, 1.05 M) in DMA.
- Reaction Execution:
 - Set the flow chemistry reactor temperature to 150 °C.
 - Pump Solution A and Solution B at equal flow rates through a T-mixer and into the heated reactor coil. The total flow rate is adjusted to achieve the desired residence time.
 - Set a back-pressure regulator to 10-15 bar.
- Work-up and Purification:
 - The output from the reactor is collected.
 - The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
 - The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
 - The crude product is purified by column chromatography on silica gel.

¹H NMR Spectroscopy

General Procedure for ¹H NMR Analysis[1][4]

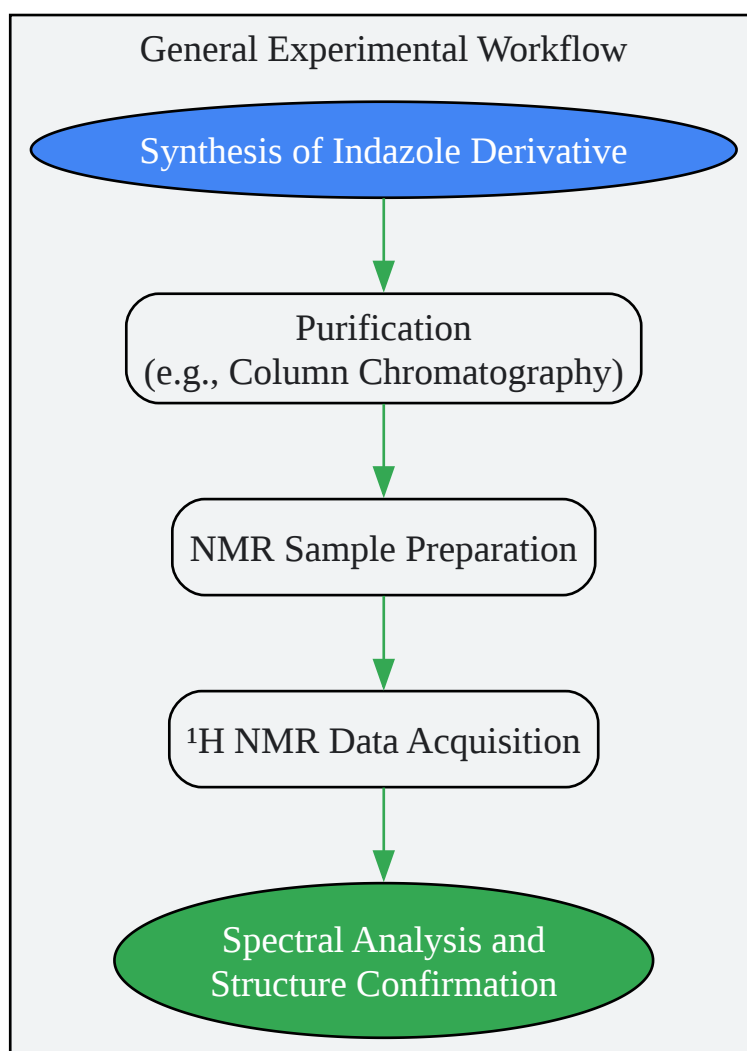
- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified indazole derivative in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- **Data Acquisition:** Record the ^1H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
- **Data Processing:** Process the raw data, including Fourier transformation, phase correction, and baseline correction.
- **Data Analysis:** Integrate the signals and determine the chemical shifts (referenced to the residual solvent peak or an internal standard like TMS), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants.

Visualizations



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Caption: Comparison of the target compound with two alternatives.



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Caption: General workflow for synthesis and NMR analysis.

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